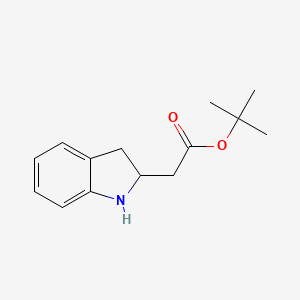
Tert-butyl 2-(2,3-dihydro-1H-indol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2,3-dihydro-1H-indol-2-yl)acetate is a chemical compound with the following structural formula: . It belongs to the class of indole derivatives, which are significant heterocyclic systems found in natural products and drugs. Indoles play a crucial role in cell biology and exhibit various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted attention due to their biological significance. While specific synthetic methods for Tert-butyl 2-(2,3-dihydro-1H-indol-2-yl)acetate may vary, it likely involves the introduction of the indole moiety onto an acetate backbone. Researchers have explored novel synthetic routes to construct indoles, aiming to enhance their biological activity .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(2,3-dihydro-1H-indol-2-yl)acetate consists of an indole ring fused with an acetate group. The tert-butyl substituent provides steric hindrance, affecting its reactivity and properties. The presence of the indole moiety suggests potential biological activity, as indoles are prevalent in natural products and drugs .
Chemical Reactions Analysis
Tert-butyl 2-(2,3-dihydro-1H-indol-2-yl)acetate may undergo various chemical reactions, including ester hydrolysis, nucleophilic substitution, and cyclization. These reactions can modify its structure and influence its biological properties. Investigating its reactivity and transformations is essential for understanding its behavior .
properties
IUPAC Name |
tert-butyl 2-(2,3-dihydro-1H-indol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)9-11-8-10-6-4-5-7-12(10)15-11/h4-7,11,15H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVKYGWFUGPJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2,3-dihydro-1H-indol-2-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

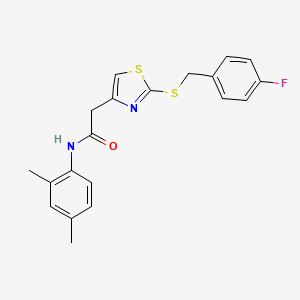
![2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2987036.png)
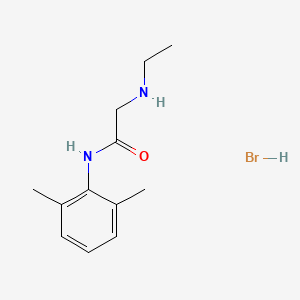
![1-[4-[(2-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2987039.png)
![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isopropylpiperazino)methanone](/img/structure/B2987042.png)
![(E)-1-((1S,4R,7S)-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B2987044.png)

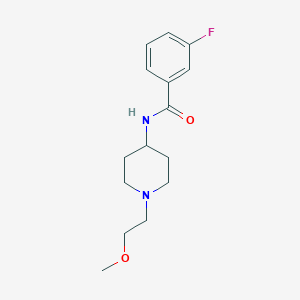



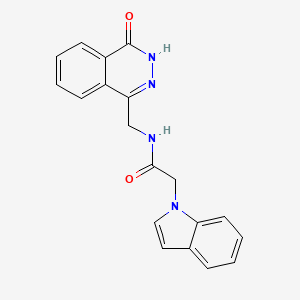
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2987055.png)
